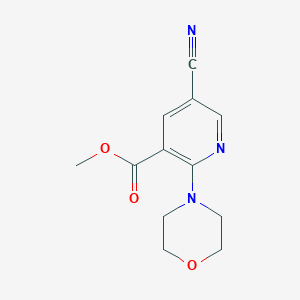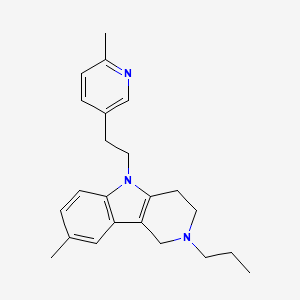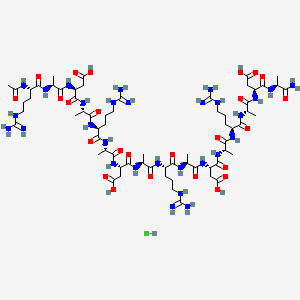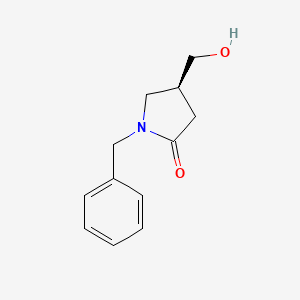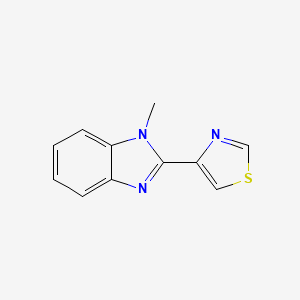
n-Methylthiabendazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methylthiabendazole is a derivative of thiabendazole, a benzimidazole compound known for its antifungal and anthelmintic properties. Thiabendazole is widely used in agriculture and medicine to control fungal infections and parasitic worms. This compound retains these properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methylthiabendazole typically involves the methylation of thiabendazole. One common method is the reaction of thiabendazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
n-Methylthiabendazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent compound, thiabendazole.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiabendazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
n-Methylthiabendazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other benzimidazole derivatives.
Biology: It is used in studies involving fungal and parasitic infections.
Industry: It is used as a fungicide and anthelmintic agent in agriculture.
Wirkmechanismus
The mechanism of action of n-Methylthiabendazole involves the inhibition of microtubule synthesis in fungi and parasites. It binds to the β-tubulin subunit, preventing the polymerization of microtubules, which are essential for cell division and intracellular transport. This leads to the disruption of cellular processes and ultimately the death of the fungal or parasitic cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiabendazole: The parent compound with similar antifungal and anthelmintic properties.
Albendazole: Another benzimidazole derivative with broader spectrum activity.
Mebendazole: Similar to albendazole but with different pharmacokinetic properties.
Uniqueness
n-Methylthiabendazole is unique due to its specific methylation, which can alter its solubility, bioavailability, and reactivity compared to its parent compound thiabendazole. This makes it a valuable compound for specific applications where these altered properties are advantageous.
Eigenschaften
CAS-Nummer |
32594-70-0 |
|---|---|
Molekularformel |
C11H9N3S |
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
4-(1-methylbenzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N3S/c1-14-10-5-3-2-4-8(10)13-11(14)9-6-15-7-12-9/h2-7H,1H3 |
InChI-Schlüssel |
CSAHSZPPHOXJAP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3=CSC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


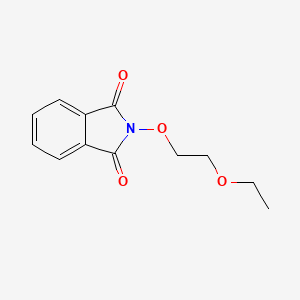


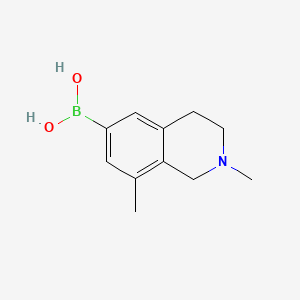
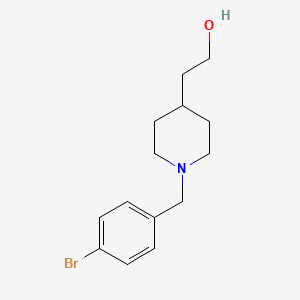

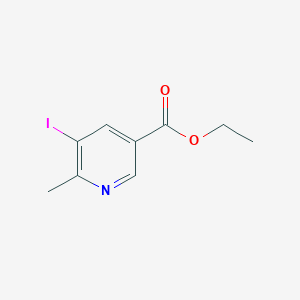
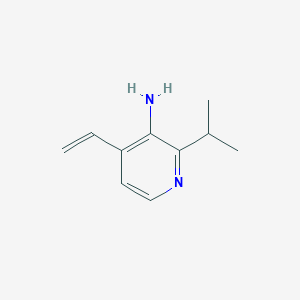
![3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13923942.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13923947.png)
